molecular formula C20H22O7 B7880544 4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-(4-methoxyphenyl)butan-1-one

4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-(4-methoxyphenyl)butan-1-one

Cat. No.: B7880544
M. Wt: 374.4 g/mol
InChI Key: OOOMKDBZVGSRJD-UHFFFAOYSA-N
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Description

4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-(4-methoxyphenyl)butan-1-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including methoxy, benzodioxol, and hydroxy groups, which contribute to its diverse chemical reactivity and biological activities.

Properties

IUPAC Name

4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-(4-methoxyphenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O7/c1-23-15-6-4-12(5-7-15)16(22)10-14(21)8-13-9-17(24-2)19-20(18(13)25-3)27-11-26-19/h4-7,9,14,21H,8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOMKDBZVGSRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(CC2=CC(=C3C(=C2OC)OCO3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-(4-methoxyphenyl)butan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxol Ring: The initial step involves the formation of the benzodioxol ring through a cyclization reaction of appropriate precursors under acidic conditions.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Butanone Backbone: The butanone backbone is constructed through aldol condensation reactions, where an aldehyde and a ketone react in the presence of a base to form the desired product.

    Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions using oxidizing agents like pyridinium chlorochromate (PCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-(4-methoxyphenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium ethoxide.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Sodium ethoxide, potassium tert-butoxide, or other strong nucleophiles.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or other substituted products.

Scientific Research Applications

4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-(4-methoxyphenyl)butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-(4-methoxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-phenylbutan-1-one: Lacks the methoxy group on the phenyl ring.

    4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-(4-hydroxyphenyl)butan-1-one: Contains a hydroxy group instead of a methoxy group on the phenyl ring.

Uniqueness

4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-(4-methoxyphenyl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activities. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

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